![molecular formula C21H19N5O3S B2577701 N-1,3-benzodioxol-5-yl-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide CAS No. 1359478-64-0](/img/structure/B2577701.png)
N-1,3-benzodioxol-5-yl-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
BenchChem offers high-quality N-1,3-benzodioxol-5-yl-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzodioxol-5-yl-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
The compound has been evaluated for its potential as an anticancer agent. It’s designed based on the activity of indoles against various cancer cell lines and synthesized via a Pd-catalyzed C-N cross-coupling . The structure–activity relationship study identified analogs with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cells . This suggests its potential use in developing new anticancer therapies.
Cell Cycle Arrest and Apoptosis Induction
Further mechanistic studies revealed that certain analogs of this compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . This indicates its role in the regulation of cell division and programmed cell death, which are critical in cancer treatment.
Selectivity for Cancer Cells
Data obtained from research indicated that the compound exhibited good selectivity between cancer cells and normal cells, with IC50 values greater than 30 μM . This selectivity is crucial for reducing side effects and increasing the therapeutic index of anticancer drugs.
Antiproliferative Activity
The compound and its derivatives have been designed and synthesized to evaluate their antiproliferative activity against various cancer cells, including CCRF-CEM, LNCaP, and MIA PaCa-2 . The ability to inhibit cell proliferation is a key characteristic of effective anticancer drugs.
Template for Further Optimization
The compound serves as a template for further optimization to afford more active analogs . This iterative process of design and synthesis is essential for the development of more potent and selective anticancer agents.
Dual Potential as Antimicrobial and Anticancer Agent
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Some compounds showed significant activity against human tumor cell lines and bacterial strains, indicating their dual potential as antimicrobial and anticancer agents.
Structural Motif in Bioactive Molecules
The indole nucleus, found in this compound, is a privileged structural motif in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . This highlights the importance of the compound’s core structure in medicinal chemistry.
Targeting Microtubule Assembly
The compound is based on structures of antitubulin molecules, aiming to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . Targeting microtubules is a well-established approach in anticancer drug design.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-12(2)19-24-25-20-21(23-14-5-3-4-6-15(14)26(19)20)30-10-18(27)22-13-7-8-16-17(9-13)29-11-28-16/h3-9,12H,10-11H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDGVBPOVFEVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

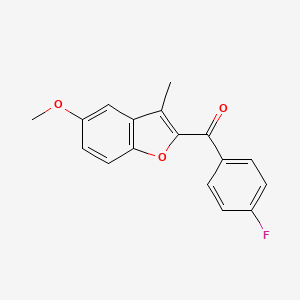
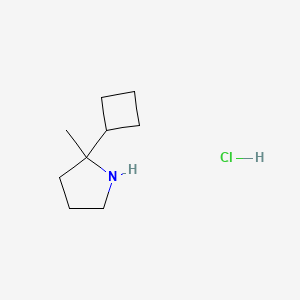
![Methyl (E)-4-[1-[4-(dimethylsulfamoyl)phenyl]propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2577623.png)
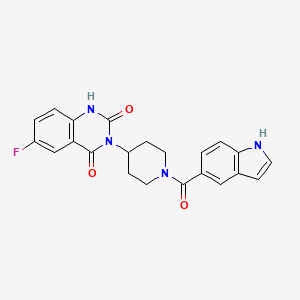
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2577625.png)
![3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2577627.png)
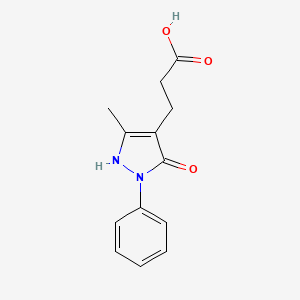
![N-(3,4-dimethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2577630.png)
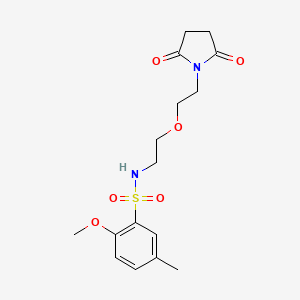
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2577633.png)
![1-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2577634.png)
![N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide](/img/structure/B2577639.png)

